7-Hydroxy-4-(trifluoromethyl)coumarin (7-OH-4-TM coumarin) exhibits strong fluorescence properties, making it a valuable tool in various scientific research applications. It has a maximum excitation wavelength (λex) of 385 nm and a maximum emission wavelength (λem) of 502 nm in methanol []. This specific fluorescence profile allows researchers to utilize 7-OH-4-TM coumarin in various assays and labeling techniques.
The unique chemical structure of 7-OH-4-TM coumarin has attracted interest in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that it exhibits various bioactivities, including:
The photophysical and chemical properties of 7-OH-4-TM coumarin make it a promising candidate for various material science applications. Its fluorescence properties can be utilized in the development of:
7-Hydroxy-4-(trifluoromethyl)coumarin is a synthetic derivative of coumarin, characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxyl group at the 7-position. This compound is notable for its unique photophysical properties, including fluorescence and charge-transfer characteristics, which make it suitable for various applications in biochemistry and materials science. The chemical formula for 7-Hydroxy-4-(trifluoromethyl)coumarin is C₁₀H₅F₃O₃, and it has a CAS number of 575-03-1 .
This compound exhibits significant biological activities, including antifungal properties. Research has shown that derivatives of 7-hydroxycoumarin can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development . Furthermore, its photophysical properties allow for applications in biological imaging and sensing.
The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin typically involves:
7-Hydroxy-4-(trifluoromethyl)coumarin finds applications in various fields:
Several compounds share structural similarities with 7-Hydroxy-4-(trifluoromethyl)coumarin. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
7-Hydroxycoumarin | Hydroxyl group at position 7 | Lacks trifluoromethyl group; used as a baseline compound. |
4-Methylcoumarin | Methyl group at position 4 | Exhibits different biological activities compared to trifluoromethyl derivative. |
7-Hydroxy-4-(difluoromethyl)coumarin | Difluoromethyl group at position 4 | Similar electronic properties but less potent than trifluoromethyl variant. |
Coumarin (basic structure) | No substituents at positions 4 or 7 | Serves as a parent structure; lacks specific biological activities found in derivatives. |
The uniqueness of 7-Hydroxy-4-(trifluoromethyl)coumarin lies in its trifluoromethyl substitution, which enhances its electron-withdrawing capacity, thus affecting both its chemical reactivity and biological activity compared to other coumarins .
Acute Toxic;Irritant